5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives It is characterized by the presence of a nitrophenoxy group attached to the isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-nitrophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The nitrophenoxy group is particularly important for its binding affinity to these targets. The compound can also induce oxidative stress in cells, leading to cell death in certain types of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenoxy)phenyl derivatives: These compounds share a similar nitrophenoxy group but differ in their core structure.
Nitrophenyl esters: These compounds have a nitrophenyl group attached to an ester moiety.
Isoindole derivatives: Compounds with variations in the substituents attached to the isoindole core.
Uniqueness
5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the combination of its isoindole core and nitrophenoxy group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
5-(4-nitrophenoxy)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-13-11-6-5-10(7-12(11)14(18)15-13)21-9-3-1-8(2-4-9)16(19)20/h1-7H,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYSZMYKSGLGCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252674 | |
Record name | 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
284462-38-0 | |
Record name | 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284462-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.